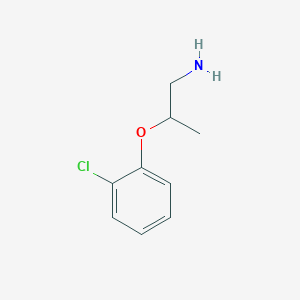

2-(2-Chlorophenoxy)propylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

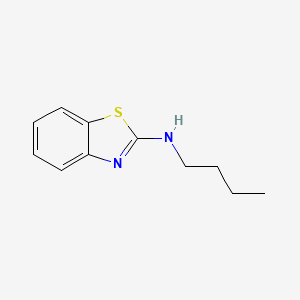

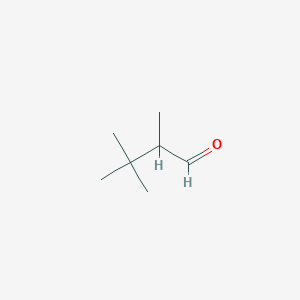

“2-(2-Chlorophenoxy)propylamine” is a chemical compound with the molecular formula C9H12ClNO . It has a molecular weight of 185.65 . The compound is typically a yellow to brown solid .

Molecular Structure Analysis

The InChI code for “2-(2-Chlorophenoxy)propylamine” is 1S/C9H12ClNO/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 . This indicates the arrangement of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm^3, a boiling point of 274.8±20.0 °C at 760 mmHg, and a flash point of 120.0±21.8 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . The compound’s logP is 1.78 .Scientific Research Applications

Medicine: Antihistamine Research

2-(2-Chlorophenoxy)propylamine is structurally related to propylamine derivatives used in antihistamines. Research in this field explores its potential as a precursor or analog for developing new antihistamines that can be used to treat allergies and common cold symptoms .

Agriculture: Herbicide Development

In agriculture, compounds similar to 2-(2-Chlorophenoxy)propylamine are utilized in the synthesis of phenoxy herbicides. These herbicides are effective in controlling broadleaf weeds, which can significantly increase crop yield and value. The compound’s role in this application is to potentially enhance the herbicidal properties or environmental degradation .

Material Science: Polymer Research

The chemical structure of 2-(2-Chlorophenoxy)propylamine suggests its use in material science, particularly in polymer research. It could serve as a monomer or a cross-linking agent in the synthesis of novel polymers with specific properties such as increased durability or chemical resistance .

Environmental Science: Bioremediation Techniques

Research in environmental science might leverage 2-(2-Chlorophenoxy)propylamine in bioremediation techniques. Its structural similarity to phenoxy herbicides suggests it could be used to study the degradation processes of these herbicides, leading to more effective methods of removing such contaminants from the environment .

Biochemistry: Proteomics

In biochemistry, 2-(2-Chlorophenoxy)propylamine could be used in proteomics research. Its potential to interact with proteins or act as a building block for more complex biochemical compounds makes it a candidate for studies aimed at understanding protein functions and interactions .

Pharmacology: Drug Development

The pharmacological application of 2-(2-Chlorophenoxy)propylamine lies in drug development. Its chemical properties may be harnessed to create new compounds with therapeutic potential, possibly as modulators of biological pathways or as active pharmaceutical ingredients .

Safety and Hazards

properties

IUPAC Name |

2-(2-chlorophenoxy)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMKQIVAKQTVJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397542 |

Source

|

| Record name | 2-(2-Chlorophenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenoxy)propylamine | |

CAS RN |

886763-29-7 |

Source

|

| Record name | 2-(2-Chlorophenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)

![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)